molecular formula C8H10BrN3 B13645180 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide

1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide

Katalognummer: B13645180
Molekulargewicht: 228.09 g/mol
InChI-Schlüssel: UTDJGHSBRMAARG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the reaction of 2-aminomethylimidazo[1,2-a]pyridine with hydrobromic acid to form the hydrobromide salt . This reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Wissenschaftliche Forschungsanwendungen

1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts

Wirkmechanismus

The mechanism of action of 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    2-Aminomethylimidazo[1,2-a]pyridine: The parent compound without the hydrobromide salt.

Uniqueness: 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the hydrobromide salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Eigenschaften

Molekularformel

C8H10BrN3

Molekulargewicht

228.09 g/mol

IUPAC-Name

imidazo[1,2-a]pyridin-2-ylmethanamine;hydrobromide

InChI

InChI=1S/C8H9N3.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H

InChI-Schlüssel

UTDJGHSBRMAARG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C=C1)CN.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.